(R)-tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3R)-3-(methylaminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-6-10(9-14)8-13-4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYMKDGOQBTQNE-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301127234 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312663-47-0 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312663-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(methylamino)methyl]-, 1,1-dimethylethyl ester, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
(R)-tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate is a chemical compound with applications in scientific research, particularly as an intermediate in chemistry. While specific detailed case studies and comprehensive data tables are not available within the provided search results, the information below outlines its potential uses and related chemical reactions.
Synthesis and Chemical Reactions
- Building Block Synthesis Several methods detail the synthesis of tert-butyl piperidine-1-carboxylates, which can be adapted for synthesizing this compound. These methods involve reactions under various conditions :
- Reaction Conditions Reactions are typically performed under inert atmospheres (e.g., N2) in solvents like dichloromethane or THF, with temperatures around 20°C .
Potential Applications in Scientific Research
- Intermediate in Chemistry this compound is used as an intermediate in chemistry.
- Active Module Identification Piperidine derivatives can be used to reveal dynamic and process-specific information that is correlated with cellular or disease states .
- Optimization of Pharmacokinetics tert-Butyl is a reagent that can be used in the parallel optimization of potency and pharmacokinetics .
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Piperidine Core
The following table summarizes key analogs and their structural differences:
Impact of Substituents on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., Br, Cl): Bromo or chloro substituents (e.g., 7-bromo in , 6-chloro in ) increase molecular polarity and HPLC retention times due to stronger dipole interactions .
- Electron-Donating Groups (e.g., OMe, NH₂): Methoxy groups (e.g., 6-methoxy in ) enhance solubility in polar solvents like methanol or acetonitrile, critical for CSP performance . Aromatic amines (e.g., 4-aminophenyl in ) increase basicity and hydrogen-bonding capacity, useful in drug design .
Steric Effects :
Research Findings and Contradictions
Retention Time Variability :
Stability Concerns :
- Mercapto derivatives () degrade rapidly under ambient conditions, unlike stable tert-butyl carbamates (), highlighting the need for stabilized formulations .
Biological Activity
(R)-tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate is a piperidine derivative with significant implications in medicinal chemistry and biological research. This compound exhibits various biological activities, particularly in modulating neurotransmitter systems and demonstrating potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H24N2O2
- CAS Number : 1017356-25-0
- IUPAC Name : tert-butyl (3R)-3-(methylaminomethyl)piperidine-1-carboxylate
The compound features a six-membered piperidine ring, which is known for its role in various biological systems, particularly as a scaffold in drug development.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. This compound may modulate the activity of certain proteins involved in signaling pathways, leading to physiological effects that are being explored for therapeutic purposes.
In Vitro Studies
Recent studies have highlighted the compound's inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme implicated in various cellular processes, including metabolism and cell signaling. The following table summarizes key findings from biological evaluations:
| Study | Cell Line | Concentration Tested (µM) | IC50 Value (µM) | Effect Observed |
|---|---|---|---|---|
| Study A | SH-SY5Y | 1, 5 | 5.0 | Inhibition of GSK-3β activity |
| Study B | HepG2 | 10 | >10 | Minimal cytotoxicity observed |
| Study C | MRC-5 | 10 | >10 | No significant effect on cell viability |
These studies indicate that this compound has low cytotoxicity across different cell lines while effectively inhibiting GSK-3β at low concentrations.
Case Studies
- Neuroprotective Effects : In a study involving neurotoxicity assays, the compound demonstrated protective effects against hydrogen peroxide-induced neuronal damage in SH-SY5Y cells, suggesting its potential as a neuroprotective agent.
- Metabolic Stability : Another investigation focused on the metabolic stability of the compound, revealing that it undergoes rapid degradation in human liver microsomes, which poses challenges for its therapeutic application but also highlights areas for structural optimization to improve stability.
Applications in Drug Development
The unique structure of this compound positions it as a valuable intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to modulate GSK-3β activity is particularly relevant for conditions such as Alzheimer's disease and bipolar disorder.
Q & A
Q. What are the standard synthetic routes for (R)-tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions starting with piperidine derivatives. A common approach includes functionalizing the piperidine ring with a tert-butyl carbamate group, followed by introducing the methylaminomethyl moiety. For example, intermediates like bromomethyl derivatives (e.g., (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate) can be synthesized using reagents such as DMAP and triethylamine in dichloromethane at controlled temperatures (0–20°C) . Subsequent nucleophilic substitution with methylamine or its derivatives would yield the target compound. Optimization of solvent polarity and reaction time is critical for achieving high regioselectivity .
Q. What safety precautions are recommended when handling this compound?
Researchers must adhere to strict safety protocols:
- Wear fire-retardant clothing, gloves, eye protection, and a self-contained breathing apparatus during handling .
- Avoid skin contact; wash immediately with soap and water if exposed .
- Conduct reactions in fume hoods to prevent inhalation of vapors or aerosols .
- Store waste in labeled containers and dispose via certified hazardous waste services .
Q. How is the compound characterized analytically?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation. For instance, tert-butyl protons typically appear as a singlet near δ 1.4 ppm in ¹H NMR, while piperidine ring protons show characteristic splitting patterns . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., purity >95%) and mass spectrometry (MS) are used to verify molecular weight and purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Catalysts : Use DMAP to accelerate esterification or amidation steps .
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates for methylaminomethyl group introduction .
- Temperature Control : Maintain low temperatures (0–20°C) to minimize side reactions during sensitive steps like bromomethyl intermediate formation .
- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane to isolate high-purity fractions .
Q. How should researchers address discrepancies in spectral data during characterization?
- Comparative Analysis : Cross-reference observed NMR peaks with published data for structurally similar compounds (e.g., tert-butyl piperidine carboxylates) .
- Variable Temperature NMR : Resolve overlapping signals by analyzing spectra at different temperatures.
- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex splitting patterns .
Q. What strategies mitigate challenges in scaling up synthesis?
- Process Intensification : Use flow chemistry to control exothermic reactions and improve mixing efficiency .
- Catalyst Recycling : Immobilize DMAP on solid supports to reduce costs and waste .
- In-line Analytics : Implement real-time HPLC monitoring to adjust parameters dynamically during large-scale runs .
Q. How can the lack of toxicological data for this compound be addressed?
- In Silico Predictions : Use software like ADMET Predictor™ to estimate acute toxicity based on structural analogs .
- In Vitro Assays : Conduct cytotoxicity studies (e.g., MTT assay on HEK293 cells) to establish preliminary safety profiles .
- Literature Review : Compare with tert-butyl piperidine derivatives with known toxicological endpoints (e.g., LD₅₀ values) .
Data Interpretation and Contradictions
Q. How to resolve conflicting reactivity observations in different solvents?
- Solvent Polarity Analysis : Correlate reaction rates with solvent dielectric constants. For example, dichloromethane (ε = 8.9) may favor SN2 mechanisms, while DMF (ε = 37) could stabilize intermediates in SN1 pathways .
- Kinetic Studies : Perform time-course experiments to identify rate-determining steps and solvent effects .
Q. What methodologies validate the stereochemical purity of the (R)-enantiomer?
- Chiral HPLC : Use columns with cellulose-based stationary phases to separate enantiomers .
- Optical Rotation : Compare measured values with literature data for tert-butyl chiral centers (e.g., [α]²⁵D = +15° to +30°) .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
Regulatory and Compliance Considerations
Q. What regulatory guidelines apply to this compound in academic research?
- GHS Compliance : Classify under Acute Toxicity Category 3 (H301) if oral toxicity data are lacking, and ensure proper labeling .
- Waste Management : Follow EPA guidelines for disposing of halogenated solvents (e.g., dichloromethane) used in synthesis .
- Documentation : Maintain detailed SDS records per OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
